7-Methoxyquinoline Hydrochloride

Description

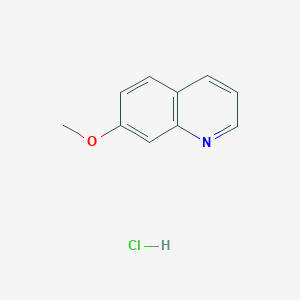

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-methoxyquinoline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.ClH/c1-12-9-5-4-8-3-2-6-11-10(8)7-9;/h2-7H,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDYBWPAQXRERD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=N2)C=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Methoxyquinoline Hydrochloride: Properties, Synthesis, and Applications

Introduction

The quinoline scaffold represents one of the most vital heterocyclic motifs in medicinal chemistry and materials science.[1] Its rigid, bicyclic aromatic structure serves as a foundational element in a vast array of pharmacologically active compounds and functional materials.[1] Within this important class of molecules, 7-Methoxyquinoline and its hydrochloride salt stand out as key intermediates and versatile building blocks. The presence of the methoxy group at the 7-position significantly modulates the electronic properties of the quinoline ring system, influencing its reactivity and biological interactions.

This technical guide provides a comprehensive overview of 7-Methoxyquinoline Hydrochloride for researchers, chemists, and drug development professionals. We will delve into its core chemical and physical properties, provide practical guidance on its spectroscopic characterization, detail its synthesis and key reactions, explore its applications in modern research, and outline essential safety and handling protocols. The insights herein are synthesized from established literature and database resources to ensure technical accuracy and practical utility.

Core Chemical and Physical Properties

7-Methoxyquinoline Hydrochloride is the salt form of the parent compound, 7-Methoxyquinoline. The protonation of the basic quinoline nitrogen enhances aqueous solubility and crystallinity, making the hydrochloride salt preferable for many applications, particularly in biological assays and pharmaceutical formulation development.

| Property | Data | Source(s) |

| Chemical Name | 7-Methoxyquinoline hydrochloride | [2] |

| Synonyms | Quinoline, 7-methoxy-, hydrochloride | [2] |

| CAS Number | 1418117-82-4 | [2] |

| Parent CAS | 4964-76-5 (for free base) | [3][4] |

| Molecular Formula | C₁₀H₁₀ClNO | [2] |

| Molecular Weight | 195.65 g/mol | [2] |

| Appearance | Typically a solid at room temperature. The free base is a yellow oil.[5] | N/A |

| Storage | Store at room temperature under an inert atmosphere.[2] | N/A |

Solubility and Stability: While specific quantitative solubility data is not widely published, hydrochloride salts of organic bases are generally more soluble in water and polar protic solvents than their corresponding free bases. The compound should be stored under an inert atmosphere, suggesting potential sensitivity to oxidation or moisture over long-term storage.[2] For experimental work, it is advisable to prepare aqueous solutions fresh or store them for short periods at 2-8°C.

Spectroscopic Characterization: A Practical Guide

Accurate structural confirmation is the bedrock of any chemical research. Here, we outline the expected spectroscopic signatures for 7-Methoxyquinoline Hydrochloride and provide generalized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The protonation of the quinoline nitrogen induces a significant downfield shift in the signals of adjacent protons (especially H2 and H8) compared to the free base, due to the increased electron-withdrawing effect.

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons on both rings and a characteristic singlet for the methoxy group protons.

-

Aromatic Region (approx. 7.0 - 9.0 ppm): Six protons will be visible, exhibiting complex splitting patterns (doublets, doublets of doublets) typical of a substituted quinoline system. The H2 proton, adjacent to the protonated nitrogen, is expected to be the most downfield.

-

Methoxy Protons (approx. 4.0 ppm): A sharp singlet integrating to three protons.

-

-

¹³C NMR: The spectrum will show ten distinct carbon signals.[3]

-

Aromatic Carbons: Signals will appear in the typical aromatic region (~110-160 ppm). The carbon bearing the methoxy group (C7) will be shifted upfield due to the electron-donating effect of the oxygen, while carbons adjacent to the nitrogen (C2, C8a) will be shifted downfield.

-

Methoxy Carbon: A signal around 55-60 ppm.

-

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of 7-Methoxyquinoline Hydrochloride in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD). DMSO-d₆ is often preferred as it solubilizes the salt well and does not exchange with the N-H proton.

-

Internal Standard: Use tetramethylsilane (TMS) as the internal standard (0 ppm) for referencing.[6]

-

Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a spectrometer (e.g., 300 MHz or higher) to fully assign all signals.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.[8]

-

Expected Ionization: In techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the compound will be detected as the cation of the free base after the loss of HCl.

-

Molecular Ion: The expected parent peak will be the molecular ion of the free base [M+H]⁺ at m/z 160.0757 (calculated for C₁₀H₁₀NO⁺). The primary peak observed in GC-MS of the free base is m/z 159.[3]

-

Fragmentation: Common fragmentation pathways may include the loss of a methyl radical (-•CH₃) to give a fragment at m/z 144, or the loss of carbon monoxide (-CO) from the resulting fragment.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent mixture, such as methanol/water with 0.1% formic acid.

-

Chromatography: Inject the sample onto a C18 reverse-phase HPLC column.

-

MS Detection: Analyze the eluent using an ESI-MS detector in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 50-300).

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the key functional groups present in the molecule.

-

N-H Stretch: A broad absorption band in the region of 2400-3000 cm⁻¹ is characteristic of the N⁺-H stretch of the hydrohalide salt of a tertiary amine.

-

C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹ for the methoxy group.

-

C=C and C=N Aromatic Ring Stretches: A series of sharp absorptions in the 1450-1650 cm⁻¹ region.

-

C-O Ether Stretch: A strong, characteristic absorption band in the 1200-1250 cm⁻¹ (aryl-alkyl ether) region.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 7-Methoxyquinoline Hydrochloride is typically a two-step process: first, the synthesis of the 7-Methoxyquinoline free base, followed by its conversion to the hydrochloride salt.

Step 1: Synthesis of 7-Methoxyquinoline (Free Base) A common and effective method is the methylation of commercially available 7-hydroxyquinoline.

Protocol: Methylation of 7-Hydroxyquinoline

-

Reaction Setup: To a solution of 7-hydroxyquinoline (1 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add a strong base such as sodium hydride (NaH, ~1.2 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., argon).[5] The use of a strong base is causal to the complete deprotonation of the phenolic hydroxyl group, forming a reactive sodium phenoxide intermediate.

-

Methylation: After stirring for 30-60 minutes, add a methylating agent like iodomethane (CH₃I, ~1.1 equivalents) dropwise.[5]

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Workup and Purification: Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, a yellow oil, can be purified by silica gel chromatography.[5]

Step 2: Formation of the Hydrochloride Salt The purified free base is converted to its hydrochloride salt to improve handling and solubility.

Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified 7-Methoxyquinoline free base in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.

-

Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.

-

Isolation: Collect the solid by vacuum filtration, wash with a small amount of the cold solvent to remove any unreacted starting material, and dry under vacuum.

Caption: General workflow for the synthesis of 7-Methoxyquinoline Hydrochloride.

Chemical Reactivity

-

O-Demethylation: The methoxy group can be cleaved using strong Lewis acids like boron tribromide (BBr₃) or strong protonic acids like HBr to yield 7-hydroxyquinoline.[9] This reaction is fundamental in prodrug strategies or for introducing a new functional handle.

-

Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic substitution. However, the powerful electron-donating methoxy group at C7 will activate the benzene portion of the ring system, directing incoming electrophiles primarily to the C8 and C6 positions.

Applications in Research and Drug Development

The true value of 7-Methoxyquinoline Hydrochloride lies in its role as a versatile scaffold and precursor in the synthesis of high-value molecules.

-

Anticancer Drug Discovery: The quinoline core is present in numerous anticancer agents that function through various mechanisms, including the inhibition of topoisomerase, tubulin polymerization, and various kinases (e.g., EGFR, VEGFR).[1][10] 7-Methoxyquinoline serves as a starting point for the synthesis of libraries of novel derivatives to be screened for anticancer activity.[1]

-

Antimicrobial Research: Derivatives of quinoline have long been studied for their antimalarial, antibacterial, and antifungal properties.[1] The 7-methoxy substitution pattern can be a key feature in optimizing the activity and pharmacokinetic profile of new antimicrobial candidates.

-

Building Block for Complex Molecules: It is a valuable intermediate for synthesizing more elaborate heterocyclic systems and natural product analogues.[10]

Caption: Role of 7-Methoxyquinoline HCl in a typical drug discovery workflow.

Safety, Handling, and Storage

Proper handling of all chemicals is paramount to ensure laboratory safety. The following information is based on the parent compound, 7-Methoxyquinoline.

| Hazard Class | GHS Statement | Precautionary Codes |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P270, P301+P317, P330 |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P317 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P317 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P319 |

(Source: Aggregated GHS information provided to the ECHA C&L Inventory)[3]

Protocol: Safe Handling and Storage

-

Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[11] Ensure an eyewash station and safety shower are readily accessible.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12][13]

-

Handling: Avoid generating dust. Do not ingest, inhale, or allow contact with skin and eyes.[14] Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[11] As recommended, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice for long-term stability.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

7-Methoxyquinoline Hydrochloride is more than a simple chemical reagent; it is a strategically functionalized building block that provides a gateway to a wide range of complex and potentially bioactive molecules. Its well-defined chemical properties, predictable reactivity, and established role in medicinal chemistry make it an invaluable tool for researchers. A thorough understanding of its characteristics, from spectroscopic signatures to safe handling protocols, is essential for leveraging its full potential in the laboratory and advancing scientific discovery.

References

-

PubChem. (n.d.). 7-Methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 7-Methoxyisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Lead Sciences. (n.d.). 7-Methoxyquinoline hydrochloride. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,7-Dichloroquinoline, 99%. Retrieved from [Link]

- Google Patents. (n.d.). CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline.

-

Patel, K., et al. (n.d.). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. National Center for Biotechnology Information. Retrieved from [Link]

-

Reddy, T. P., & Ghorai, P. (2021). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Retrieved from [Link]

- Google Patents. (n.d.). CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (2013). MSDS of 4-Hydroxy-7-methoxyquinoline. Retrieved from [Link]

-

Ding, L., et al. (2008). The use of HPLC/MS, GC/MS, NMR, UV and IR to identify a degradation product of eperisone hydrochloride in the tablets. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

ChemComplete. (2019, November 2). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4 [Video]. YouTube. Retrieved from [Link]

-

Al-Owaidi, F. A., et al. (2025). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). PubMed Central. Retrieved from [Link]

Sources

- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Methoxyquinoline hydrochloride - Lead Sciences [lead-sciences.com]

- 3. 7-Methoxyquinoline | C10H9NO | CID 78666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. oaji.net [oaji.net]

- 7. 7-NITRO-QUINOLINE(613-51-4) 1H NMR [m.chemicalbook.com]

- 8. The use of HPLC/MS, GC/MS, NMR, UV and IR to identify a degradation product of eperisone hydrochloride in the tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 3-Methoxyquinoline-7-carboxylic Acid|CAS 2241594-60-3 [benchchem.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. capotchem.cn [capotchem.cn]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Putative Mechanisms of Action of 7-Methoxyquinoline Hydrochloride

Foreword: A Note on the Scientific Landscape

Chemical and Physical Properties of 7-Methoxyquinoline Hydrochloride

7-Methoxyquinoline is a heterocyclic aromatic organic compound. The hydrochloride salt enhances its solubility in aqueous solutions, a critical property for biological assays.

| Property | Value |

| Molecular Formula | C10H9NO |

| Molecular Weight | 159.19 g/mol |

| Appearance | Yellow Oil |

| Storage | 2-8°C, protected from light |

The data presented is for the free base. The hydrochloride salt will have a higher molecular weight and may have different physical properties.

Putative Mechanism of Action I: Histone Deacetylase (HDAC) Inhibition

The reversible acetylation of histone proteins is a key epigenetic mechanism regulating gene expression. Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histones, neutralizing their positive charge and creating a more open chromatin structure (euchromatin) that is permissive for transcription. Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression.

In various cancers, HDACs are often overexpressed, leading to the silencing of tumor suppressor genes.[1] HDAC inhibitors are a class of anticancer agents that block the activity of HDACs, leading to the hyperacetylation of histones and the re-expression of silenced genes.[1][2][3] This can induce several anti-cancer effects, including:

-

Cell Cycle Arrest: Upregulation of cell cycle inhibitors like p21.[4]

-

Apoptosis: Induction of programmed cell death through various pathways.[2][4]

-

Differentiation: Promoting the maturation of cancer cells into non-proliferative cell types.[4]

Proposed Signaling Pathway for HDAC Inhibition

Caption: Putative HDAC inhibition pathway of 7-Methoxyquinoline Hydrochloride.

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol provides a framework for determining the IC50 value of 7-Methoxyquinoline Hydrochloride against HDAC enzymes.

-

Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

-

Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

-

HDAC assay buffer

-

Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control inhibitor.[5]

-

7-Methoxyquinoline Hydrochloride

-

96-well black microplates

-

Microplate reader with fluorescence capabilities

-

-

Procedure:

-

Prepare a serial dilution of 7-Methoxyquinoline Hydrochloride in HDAC assay buffer. A typical starting concentration range would be from 100 µM down to 1 nM.

-

In a 96-well plate, add the diluted 7-Methoxyquinoline Hydrochloride, the positive control, and a vehicle control (assay buffer with the same final concentration of solvent, e.g., DMSO).

-

Add the recombinant HDAC enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a developer solution, which contains a protease to cleave the deacetylated substrate, releasing a fluorescent signal.

-

Read the fluorescence intensity on a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percentage of HDAC inhibition versus the logarithm of the 7-Methoxyquinoline Hydrochloride concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[6]

-

Putative Mechanism of Action II: Cytochrome P450 and Monooxygenase Inhibition

Cytochrome P450 enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide variety of xenobiotics, including drugs.[7] Inhibition of P450 enzymes can lead to significant drug-drug interactions, as it can decrease the metabolism of co-administered drugs, leading to increased plasma concentrations and potential toxicity.[7]

Interestingly, while some sources describe 7-Methoxyquinoline as a P450 inhibitor, a study by Paterson et al. (1984) characterized a series of 7-alkoxyquinolines, including 7-methoxyquinoline, as substrates for P450 monooxygenases.[8] The study determined the Michaelis-Menten constants (Km) and maximum velocity (Vmax) for the O-dealkylation of these compounds by rat liver microsomes.[8] This suggests that 7-Methoxyquinoline is metabolized by P450 enzymes, which does not preclude it from also being an inhibitor.

Proposed Interaction with Cytochrome P450

Caption: Putative interaction of 7-Methoxyquinoline Hydrochloride with Cytochrome P450.

Experimental Protocol: In Vitro Cytochrome P450 Inhibition Assay

This protocol is designed to determine the IC50 of 7-Methoxyquinoline Hydrochloride against major human P450 isoforms.

-

Materials:

-

Human liver microsomes or recombinant human P450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

P450 isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, etc.).

-

Known P450 inhibitors as positive controls (e.g., furafylline for CYP1A2).

-

NADPH regenerating system.

-

7-Methoxyquinoline Hydrochloride.

-

96-well plates.

-

LC-MS/MS system for metabolite quantification.

-

-

Procedure:

-

Prepare a serial dilution of 7-Methoxyquinoline Hydrochloride.

-

In a 96-well plate, pre-incubate the diluted compound, positive controls, and vehicle control with human liver microsomes or recombinant P450 enzymes and the NADPH regenerating system at 37°C.

-

Initiate the reaction by adding the isoform-specific probe substrate.

-

Incubate at 37°C for a specific time.

-

Stop the reaction by adding a quenching solution (e.g., acetonitrile).

-

Centrifuge the plate to pellet the protein.

-

Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the rate of metabolite formation in the presence of the test compound and controls.

-

Determine the percent inhibition relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the 7-Methoxyquinoline Hydrochloride concentration and fit to a dose-response curve to calculate the IC50 value.[9]

-

Summary and Future Directions

7-Methoxyquinoline Hydrochloride belongs to a class of compounds with demonstrated biological relevance. While it has been suggested to act as an inhibitor of HDACs and cytochrome P450 enzymes, there is a clear need for direct experimental evidence to substantiate these claims for the parent molecule. The provided experimental protocols offer a robust framework for researchers to investigate these putative mechanisms of action.

Future studies should focus on:

-

Determining the IC50 values of 7-Methoxyquinoline Hydrochloride against a panel of HDAC and P450 isoforms.

-

Elucidating the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) for any observed inhibitory activity.

-

Investigating the downstream cellular effects of 7-Methoxyquinoline Hydrochloride in relevant cancer cell lines to correlate enzyme inhibition with cellular phenotypes.

By systematically addressing these questions, the scientific community can build a comprehensive understanding of the true mechanism of action of 7-Methoxyquinoline Hydrochloride, paving the way for its potential development as a therapeutic agent.

References

- Gryder, B. E., Sodji, Q. H., & Oyelere, A. K. (2012). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. The FEBS journal, 279(10), 1636–1657.

- Khan, O., & La Thangue, N. B. (2012). HDAC inhibitors in cancer biology. Molecular oncology, 6(6), 624–637.

- Paterson, L. H., Golder, F. J., & Waxman, D. J. (1984). 7-Alkoxyquinolines: new fluorescent substrates for cytochrome P450 monooxygenases. Analytical biochemistry, 142(1), 84–95.

-

Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

-

GraphPad. (n.d.). IC50 calculator. Retrieved from [Link]

-

MDPI. (2018). Histone Deacetylase Inhibitors as Anticancer Drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78666, 7-Methoxyquinoline. Retrieved from [Link].

- Ververis, K., Hiong, A., Karagiannis, T. C., & Licciardi, P. V. (2013). Histone deacetylase inhibitors (HDACIs): multitargeted anticancer agents. Biologics : targets & therapy, 7, 47–60.

-

BJSTR. (2018). Effect of Histone Deacetylase (HDAC) Inhibitor on Gene Expression in LNCaP-MST and MCF-7 Cells. Retrieved from [Link]

-

Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

-

MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Retrieved from [Link]

-

MDPI. (2019). Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships. Retrieved from [Link]

-

MDPI. (2022). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Retrieved from [Link]

-

Dirty Medicine. (2019, March 16). P450 Enzyme System (Inducers, Inhibitors, & Subtypes) [Video]. YouTube. [Link]

-

MDPI. (2018). Histone Deacetylase Inhibitors as Anticancer Drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values of various inhibitors on lipoxygenase and. Retrieved from [Link]

-

MDPI. (2022). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Retrieved from [Link]

-

ACS Publications. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. Retrieved from [Link]

-

PubMed Central. (2013). Discovery of Potent and Selective Histone Deacetylase Inhibitors via Focused Combinatorial Libraries of Cyclic α3β-Tetrapeptides. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. biomedres.us [biomedres.us]

- 5. HDAC (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 6. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. 7-Alkoxyquinolines: new fluorescent substrates for cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

7-Methoxyquinoline Hydrochloride: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Its rigid, planar structure and the nitrogen atom's ability to engage in hydrogen bonding make it an excellent pharmacophore for interacting with various biological targets. Modifications to the quinoline ring system, such as the introduction of a methoxy group at the 7-position, can significantly modulate its physicochemical properties and biological effects. This guide provides a comprehensive technical overview of the biological activities of 7-Methoxyquinoline Hydrochloride, a derivative that has garnered interest for its potential therapeutic applications. While much of the existing research has been conducted on 7-methoxyquinoline and its various derivatives, this document will synthesize these findings to provide a cohesive understanding of the probable biological profile of the hydrochloride salt, a form often favored for its improved solubility and stability.

Physicochemical Properties

The hydrochloride salt of 7-methoxyquinoline is expected to be a crystalline solid with enhanced aqueous solubility compared to its free base form. This improved solubility is a critical attribute for a drug candidate, as it can positively impact bioavailability and formulation development.

| Property | Value (for 7-Methoxyquinoline free base) | Reference |

| Molecular Formula | C10H9NO | [1] |

| Molecular Weight | 159.18 g/mol | [1] |

| XLogP3 | 2.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Note: The hydrochloride salt will have a higher molecular weight and different solubility characteristics.

Anticancer Activity

The quinoline nucleus is a cornerstone in the development of anticancer agents, and derivatives of 7-methoxyquinoline have demonstrated significant potential in this arena.[1] The biological activity is often linked to the molecule's ability to induce apoptosis, inhibit key enzymes involved in cancer progression, and disrupt the tumor microenvironment.

Mechanism of Action

Derivatives of 7-methoxyquinoline have been shown to exert their anticancer effects through multiple mechanisms:

-

Induction of Apoptosis: A key mechanism is the induction of programmed cell death in cancer cells. One study on a complex derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, demonstrated its ability to induce apoptosis in tumor tissues.[2] This process is often mediated by the activation of caspase cascades, leading to the systematic dismantling of the cell.

-

Enzyme Inhibition: 7-Methoxyquinoline has been identified as a potential inhibitor of histone deacetylases (HDACs), enzymes that are often dysregulated in cancer.[3] HDAC inhibitors can alter the expression of genes involved in cell cycle arrest and apoptosis. Furthermore, it has been shown to inhibit monooxygenase and cytochrome P450, which could impact drug metabolism and the cellular stress response.[3]

-

Disruption of Tumor Vasculature: The aforementioned 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one also acts as a tumor-vascular disrupting agent, targeting the established blood vessels within a tumor, leading to rapid vascular collapse and subsequent tumor cell necrosis.[2]

A proposed signaling pathway for the anticancer activity of 7-methoxyquinoline derivatives is illustrated below.

Caption: Proposed anticancer mechanisms of 7-methoxyquinoline derivatives.

In Vitro Cytotoxicity Data

The following table summarizes the growth inhibition data for a potent 7-methoxyquinoline derivative against a panel of human tumor cell lines.

| Compound | Cell Line Panel | GI50 Value | Reference |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NIH-NCI 60 Human Tumor Cell Line Panel | Subnanomolar (10⁻¹⁰ M level) | [2] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of 7-Methoxyquinoline Hydrochloride on cancer cell lines.

-

Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 7-Methoxyquinoline Hydrochloride in a suitable solvent (e.g., sterile water or DMSO) and then prepare serial dilutions in culture medium. Replace the medium in the wells with the medium containing various concentrations of the compound. Include a vehicle control (medium with the solvent at the highest concentration used) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Neuroprotective Activity

Emerging evidence suggests that compounds containing a methoxyquinoline scaffold may possess neuroprotective properties. While direct studies on 7-Methoxyquinoline Hydrochloride are limited, research on related molecules provides valuable insights into its potential in this area.

Mechanism of Action

The neuroprotective effects of methoxy-substituted aromatic compounds are often attributed to their antioxidant and anti-inflammatory properties. For instance, 7-Methoxyheptaphylline, a carbazole alkaloid, has been shown to protect neuronal cells from hydrogen peroxide-induced cell death.[4] The proposed mechanisms include:

-

Reduction of Oxidative Stress: These compounds can scavenge reactive oxygen species (ROS), thereby mitigating oxidative damage to neurons, a key factor in neurodegenerative diseases.

-

Modulation of Apoptotic Pathways: In the context of neuronal injury, 7-methoxyheptaphylline was found to inhibit pro-apoptotic proteins while activating anti-apoptotic pathways.[4]

-

Anti-inflammatory Effects: Neuroinflammation is a critical component of many neurological disorders. Quinazoline derivatives have been shown to act as potent anti-inflammatory agents in neural cells.[5]

Caption: General workflow for the synthesis of 7-Methoxyquinoline Hydrochloride.

Representative Synthesis Protocol

-

Methylation of 7-Hydroxyquinoline: To a solution of 7-hydroxyquinoline in a suitable solvent such as DMF, add a base like cesium carbonate or sodium hydride. Stir the mixture at room temperature. Then, add a methylating agent, for example, iodomethane, and continue stirring until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography to obtain pure 7-methoxyquinoline.

-

Formation of Hydrochloride Salt: Dissolve the purified 7-methoxyquinoline in a suitable solvent such as diethyl ether. Add a solution of hydrochloric acid in ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash it with cold ether, and dry it under vacuum to yield 7-Methoxyquinoline Hydrochloride.

Conclusion

7-Methoxyquinoline Hydrochloride is a promising scaffold in drug discovery with a diverse range of biological activities. Its derivatives have demonstrated potent anticancer, neuroprotective, and antimicrobial properties. The mechanisms of action are multifaceted and involve the modulation of key cellular pathways, including apoptosis, enzyme inhibition, and disruption of microbial structures. Further research is warranted to fully elucidate the therapeutic potential of 7-Methoxyquinoline Hydrochloride and to develop optimized derivatives with enhanced efficacy and safety profiles for clinical applications. This technical guide provides a foundational understanding for researchers and drug development professionals to explore the promising biological landscape of this important molecule.

References

-

Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway. (URL: [Link])

-

In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (URL: [Link])

- Exploring 4-Hydroxy-7-Methoxyquinoline: Properties and Applic

- CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google P

-

In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast - Journal of Applied Pharmaceutical Science. (URL: [Link])

-

Neuroprotective efficacy of quinazoline type phosphodiesterase 7 inhibitors in cellular cultures and experimental stroke model - PubMed. (URL: [Link])

-

The mechanism of neuroprotective action of natural compounds - PubMed. (URL: [Link])

-

7-Methoxyquinoline | C10H9NO | CID 78666 - PubChem. (URL: [Link])

-

7-Methoxyisoquinoline | C10H9NO | CID 594375 - PubChem. (URL: [Link])

-

Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - ResearchGate. (URL: [Link])

Sources

- 1. 7-Methoxyquinoline | C10H9NO | CID 78666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective efficacy of quinazoline type phosphodiesterase 7 inhibitors in cellular cultures and experimental stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Methoxyquinoline: A Comprehensive Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold

The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, stands as a cornerstone in the realm of medicinal chemistry.[1] Its versatile structure has given rise to a vast array of compounds with significant therapeutic applications, including antimalarial, antibacterial, and anticancer properties.[1] This in-depth technical guide provides a comprehensive exploration of a key derivative, 7-Methoxyquinoline, from its historical context to its modern synthetic routes and its role as a pivotal building block in drug discovery.

Physicochemical Properties of 7-Methoxyquinoline

A thorough understanding of the physicochemical properties of 7-Methoxyquinoline is fundamental for its application in organic synthesis and drug design.

| Property | Value | Reference |

| CAS Number | 4964-76-5 | [2] |

| Molecular Formula | C₁₀H₉NO | [2] |

| Molecular Weight | 159.18 g/mol | [2] |

| Appearance | Yellow Oil | [3] |

| Boiling Point | 280.1 °C at 760 mmHg | [4] |

| Density | 1.13 g/cm³ | [4] |

| Flash Point | 102.7 °C | [4] |

| XLogP3 | 2.4 | [2] |

| Solubility | Soluble in most organic solvents. Slightly soluble in cold water, more soluble in hot water. | [2] |

Part 1: Discovery and Historical Context

The history of quinoline itself dates back to 1834, when it was first isolated from coal tar.[5] However, the journey to synthesizing specific derivatives like 7-Methoxyquinoline is rooted in the development of foundational reactions in organic chemistry. While a singular "discovery" moment for 7-Methoxyquinoline is not prominently documented, its synthesis became achievable through the application of classical named reactions developed in the late 19th century for the construction of the quinoline core. The Skraup synthesis (1880) and the Doebner-von Miller reaction (1881) were pivotal in this regard, allowing for the preparation of a wide range of substituted quinolines.[6][7] The synthesis of 7-Methoxyquinoline would have been an early target for chemists exploring the structure-activity relationships of quinoline derivatives, given the common presence of methoxy groups in natural products and their influence on pharmacological activity.

Part 2: Key Synthetic Methodologies

The synthesis of 7-Methoxyquinoline can be approached through several reliable methods. The choice of a particular route often depends on the availability of starting materials, desired scale, and laboratory capabilities. This guide details three primary, field-proven synthetic strategies.

Method 1: The Skraup Synthesis

The Skraup synthesis is a classic and robust method for the preparation of quinolines.[7] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[8] For the synthesis of 7-Methoxyquinoline, the starting aniline is 3-methoxyaniline.

Causality of Experimental Choices:

-

Glycerol: Dehydrates in the presence of concentrated sulfuric acid to form acrolein, the key α,β-unsaturated aldehyde for the cyclization reaction.[8]

-

Sulfuric Acid: Acts as both a dehydrating agent and a catalyst for the cyclization and dehydration steps.[8]

-

Oxidizing Agent (e.g., Nitrobenzene or Arsenic Pentoxide): Required for the final aromatization of the dihydroquinoline intermediate to the stable quinoline ring system.[8]

-

Ferrous Sulfate (optional but recommended): The reaction can be notoriously exothermic and violent. Ferrous sulfate is often added to moderate the reaction rate and improve safety and yield.[7]

Experimental Protocol: Skraup Synthesis of 7-Methoxyquinoline

Materials:

-

3-Methoxyaniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene (or another suitable oxidizing agent)

-

Ferrous Sulfate Heptahydrate

-

Sodium Hydroxide (for work-up)

-

Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

Procedure:

-

In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of 3-methoxyaniline, glycerol, and ferrous sulfate heptahydrate.

-

Slowly and carefully add nitrobenzene to the reaction mixture.

-

Heat the mixture gently. The reaction is exothermic and may become vigorous. Be prepared to cool the flask in an ice bath if the reaction becomes too rapid.

-

Once the initial exothermic reaction subsides, continue to heat the mixture at reflux for several hours to ensure the completion of the reaction.

-

After cooling to room temperature, carefully dilute the reaction mixture with water.

-

Make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution. This will neutralize the excess sulfuric acid and liberate the free quinoline base.

-

Perform steam distillation to isolate the crude 7-Methoxyquinoline. The unreacted nitrobenzene will co-distill.

-

Extract the distillate with ethyl acetate.

-

Wash the combined organic extracts with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 7-Methoxyquinoline by vacuum distillation or column chromatography on silica gel.

Reaction Workflow: Skraup Synthesis

Caption: Skraup synthesis of 7-Methoxyquinoline.

Method 2: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is another versatile method for quinoline synthesis, reacting an aniline with α,β-unsaturated carbonyl compounds.[9] This reaction can be considered a modification of the Skraup synthesis.

Mechanism Insights:

The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate. A widely accepted pathway involves the initial 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[10] This is followed by an acid-catalyzed cyclization onto the aromatic ring and subsequent dehydration. The resulting dihydroquinoline is then oxidized to the quinoline. Some studies suggest a fragmentation-recombination mechanism may also be at play.[5]

Experimental Protocol: Doebner-von Miller Synthesis of 7-Methoxyquinoline

Materials:

-

3-Methoxyaniline

-

Acrolein (or an in-situ source like glycerol and acid)

-

Hydrochloric Acid or Sulfuric Acid

-

An oxidizing agent (often generated in situ, or can be added)

-

Sodium Hydroxide (for work-up)

-

An organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Anhydrous Sodium Sulfate (for drying)

Procedure:

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

-

Charge the flask with 3-methoxyaniline and a strong acid (e.g., concentrated hydrochloric acid).

-

Cool the mixture in an ice bath and slowly add the α,β-unsaturated carbonyl compound (e.g., acrolein) dropwise with vigorous stirring.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture and carefully neutralize it with a concentrated sodium hydroxide solution.

-

Extract the aqueous layer multiple times with an organic solvent.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting crude 7-Methoxyquinoline by vacuum distillation or column chromatography.

Reaction Workflow: Doebner-von Miller Reaction

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. 7-Methoxyquinoline | C10H9NO | CID 78666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 7-Methoxy-quinoline, CAS No. 4964-76-5 - iChemical [ichemical.com]

- 5. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iipseries.org [iipseries.org]

- 7. Skraup reaction - Wikipedia [en.wikipedia.org]

- 8. uop.edu.pk [uop.edu.pk]

- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

Methodological & Application

7-Methoxyquinoline Hydrochloride synthesis protocol

An In-Depth Guide to the Laboratory-Scale Synthesis of 7-Methoxyquinoline Hydrochloride

Abstract

This application note provides a comprehensive, technically-grounded protocol for the synthesis of 7-Methoxyquinoline Hydrochloride, a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The quinoline ring system is a foundational component in a wide array of pharmacologically active compounds, and functionalization at the 7-position can critically influence pharmacokinetic and pharmacodynamic properties.[1][2] This guide details a robust, multi-step synthetic pathway, beginning with the construction of the 7-hydroxyquinoline precursor via the Skraup synthesis, followed by a Williamson ether synthesis for methylation, and culminating in the formation of the hydrochloride salt. The causality behind experimental choices, detailed step-by-step protocols, safety considerations, and characterization data are presented to ensure reproducibility and understanding for researchers and scientists.

Rationale and Synthesis Strategy

The selected synthetic strategy is a three-part process designed for reliability and scalability in a standard laboratory setting.

-

Part A: Skraup Synthesis of 7-Hydroxyquinoline. This classic method is chosen for its ability to construct the quinoline core from readily available precursors. The reaction of m-aminophenol with glycerol under acidic and oxidizing conditions provides a direct route to the 7-hydroxyquinoline intermediate.[1][3]

-

Part B: Methylation of 7-Hydroxyquinoline. A Williamson ether synthesis is employed to convert the hydroxyl group into a methoxy group. This is a fundamental and high-yielding reaction in organic chemistry, involving the deprotonation of the phenol to form a nucleophilic phenoxide, which then undergoes an SN2 reaction with a methylating agent.

-

Part C: Formation of the Hydrochloride Salt. The final 7-methoxyquinoline base is converted to its hydrochloride salt. This step is crucial as the salt form often exhibits improved crystallinity, stability, and aqueous solubility, which are advantageous for handling, storage, and subsequent biological testing.

The overall workflow is depicted below.

Sources

Application Note: In Vitro Profiling of 7-Methoxyquinoline Hydrochloride

Physicochemical Characterization and Metabolic Stability Screening[1]

Abstract & Introduction

7-Methoxyquinoline Hydrochloride (CAS: 4964-76-5) is a functionalized quinoline derivative widely utilized as a fluorescent probe, a pH-sensitive indicator, and a pharmacophore in medicinal chemistry. Structurally analogous to CYP450 substrates like 7-benzyloxyquinoline, it serves as a critical reference standard in metabolic stability assays and drug-drug interaction (DDI) profiling.

This application note provides a comprehensive dual-modal protocol for researchers:

-

Physicochemical Profiling: A fluorescence-based titration assay to determine pKa and pH sensitivity, exploiting the protonation of the quinoline nitrogen.

-

ADME Profiling: A Cytochrome P450 (CYP) competitive inhibition screen to assess the molecule's potential as a metabolic "perpetrator" in drug interactions.

Key Chemical Properties:

-

Molecular Formula: C₁₀H₉NO · HCl

-

Solubility: Highly soluble in water (due to HCl salt form) and polar organic solvents (DMSO, Methanol).

-

Fluorescence: pH-dependent emission; protonated form typically exhibits bathochromic shifts and intensity modulation compared to the neutral base.

Material Preparation

Safety Precaution: 7-Methoxyquinoline is an irritant. Handle with PPE (gloves, goggles) in a fume hood.

2.1 Stock Solution Preparation

The hydrochloride salt is hygroscopic. Precise weighing requires desiccated storage.

| Component | Concentration | Solvent | Storage | Stability |

| Primary Stock | 10 mM | DMSO (Anhydrous) | -20°C | 6 Months |

| Working Stock A | 100 µM | ddH₂O | 4°C | 1 Week |

| Working Stock B | 1 mM | Phosphate Buffer (pH 7.4) | Fresh | Daily Use |

Note on Salt Form: The HCl salt dissociates in aqueous media. Ensure buffers possess sufficient capacity (≥50 mM) to maintain pH when adding high concentrations of the salt.

Protocol A: pH-Dependent Fluorescence Titration

Objective: To characterize the fluorometric response of 7-Methoxyquinoline to pH changes and determine the apparent pKa of the quinoline nitrogen.

3.1 Experimental Principle

The quinoline ring nitrogen can be protonated. The neutral species and the protonated cation have distinct electronic states, resulting in a shift in excitation/emission maxima and quantum yield. This assay quantifies that transition.[1]

3.2 Reagents

-

Universal Buffer Series: Citrate-Phosphate-Borate buffer system adjusted to pH range 3.0 – 10.0 (0.5 pH unit increments).

-

7-Methoxyquinoline Working Stock A (100 µM).

3.3 Workflow Steps

-

Buffer Aliquoting: Dispense 198 µL of each pH buffer into a black 96-well flat-bottom plate.

-

Spike: Add 2 µL of Working Stock A to each well (Final Conc: 1 µM).

-

Mixing: Orbital shake for 30 seconds at 300 rpm.

-

Scan: Perform a 3D Fluorescence Scan (Excitation: 300–400 nm; Emission: 400–550 nm) to identify peak shifts.

-

Typical Excitation: ~360 nm

-

Typical Emission: ~430 nm (Neutral) vs. ~450+ nm (Protonated)

-

-

Read: Measure Fluorescence Intensity (RFU) at the optimal Ex/Em for both species.

3.4 Data Visualization (Workflow)

Figure 1: Workflow for pH-dependent fluorescence characterization. The shift in fluorescence intensity is plotted against pH to derive the pKa.

Protocol B: CYP450 Competitive Inhibition Screen

Objective: To evaluate if 7-Methoxyquinoline acts as an inhibitor of CYP2D6, a major drug-metabolizing enzyme, using a standard fluorogenic substrate.

4.1 Experimental Principle

This assay uses a "probe substrate" (e.g., AMMC) that becomes fluorescent upon metabolism by CYP2D6. If 7-Methoxyquinoline binds to the enzyme (as a substrate or inhibitor), it will decrease the metabolic turnover of the probe, reducing the fluorescence signal.

4.2 Reagents & System

-

Enzyme: Recombinant Human CYP2D6 Baculosomes.

-

Probe Substrate: AMMC (3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin).

-

Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

-

Test Compound: 7-Methoxyquinoline HCl (Serial dilutions: 0.1 µM – 100 µM).

-

Positive Control: Quinidine (Potent CYP2D6 inhibitor).

4.3 Step-by-Step Methodology

-

Enzyme Mix Prep: Dilute CYP2D6 microsomes in Potassium Phosphate Buffer (100 mM, pH 7.4) to 2x concentration.

-

Compound Plating: Add 10 µL of 7-Methoxyquinoline serial dilutions (5x conc) to a black 96-well plate.

-

Enzyme Addition: Add 20 µL of Enzyme Mix to the wells. Incubate at 37°C for 10 minutes (Pre-incubation allows for potential mechanism-based inhibition).

-

Substrate/Cofactor Start: Initiate reaction by adding 20 µL of Substrate/NADPH mix (Final Volume: 50 µL).

-

Kinetic Read: Measure fluorescence every 60 seconds for 30 minutes at 37°C.

-

AMMC Settings: Ex 390 nm / Em 460 nm.

-

-

Termination (Optional): Stop reaction with 50 µL Acetonitrile if using endpoint reading.

4.4 Mechanism of Action Diagram

Figure 2: Competitive inhibition mechanism. 7-Methoxyquinoline competes with the probe substrate for the CYP2D6 active site, reducing the generation of the fluorescent metabolite.

Data Analysis & Validation

5.1 Calculation of IC50 (Inhibition)

Calculate the percent inhibition for each concentration relative to the "No Inhibitor" (DMSO) control:

Fit the data to a 4-parameter logistic equation (Hill Slope) to determine the IC50.

5.2 pKa Determination (Fluorescence)

Plot Mean Fluorescence Intensity (MFI) vs. pH. The inflection point of the sigmoidal curve represents the apparent pKa.

| Parameter | Acceptance Criteria | Troubleshooting |

| Z' Factor | > 0.5 | Check pipetting precision or signal-to-noise ratio. |

| Positive Control | Quinidine IC50 ~ 0.1 µM | Verify enzyme activity and cofactor freshness. |

| Solubility | No precipitate at 100 µM | Ensure DMSO < 1% final concentration. |

References

-

PubChem. 7-Methoxyquinoline Compound Summary. National Library of Medicine. Available at: [Link]

-

Guengerich, F. P., et al. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics.[2][3][4] Available at: [Link][5][6]

-

Sciforum. Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Available at: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Determination of the drug-DNA binding modes using fluorescence-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [biomolther.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 7-Methoxyquinoline Hydrochloride as a Fluorescent Probe for Lysosomal Trapping and pH Partitioning Studies

Executive Summary

This Application Note details the use of 7-Methoxyquinoline Hydrochloride (7-MQ HCl) in mammalian cell culture. While often utilized as a chemical intermediate, 7-MQ HCl possesses distinct physicochemical properties—specifically a weakly basic nitrogen and intrinsic fluorescence—that make it a valuable model compound for lysosomotropism (ion trapping) and a pH-sensitive fluorescent probe .

This guide moves beyond simple handling to provide a mechanistic framework for using 7-MQ HCl to study intracellular drug distribution, lysosomal acidification defects, and off-target accumulation of quinoline-scaffold therapeutics.

Scientific Background & Mechanism[1][2][3][4]

Chemical Identity & Properties[2][5][6]

-

Compound: 7-Methoxyquinoline Hydrochloride

-

CAS: 17268-36-7 (HCl salt) / 4964-76-5 (Free base)

-

Solubility: Highly soluble in water (HCl salt); Free base soluble in DMSO/Ethanol.

-

Fluorescence: Excitation

; Emission -

pKa:

(Quinoline ring nitrogen).

Mechanism of Action: Lysosomal Ion Trapping

The utility of 7-MQ in cell culture is driven by the Ion Trapping Theory . As a lipophilic weak base, the uncharged species of 7-MQ can freely permeate the plasma membrane. However, upon entering acidic organelles (lysosomes/endosomes, pH 4.5–5.0), the basic nitrogen becomes protonated (

The charged species (

Figure 1: Mechanism of Lysosomotropic Accumulation. The neutral 7-MQ crosses membranes but becomes protonated and trapped in the acidic lysosome, leading to high fluorescence.

Experimental Protocols

Protocol A: Stock Solution Preparation

Rationale: The HCl salt is water-soluble, but preparing a stock in DMSO ensures long-term stability and sterility.

| Component | Concentration | Solvent | Storage | Stability |

| Stock Solution | 50 mM | DMSO (Anhydrous) | -20°C | 6 Months |

| Working Solution | 10 - 100 µM | PBS or Media | Fresh | < 24 Hours |

Steps:

-

Weigh 19.5 mg of 7-Methoxyquinoline HCl (MW: 195.65 g/mol ).

-

Dissolve in 2.0 mL of sterile DMSO to create a 50 mM Stock.

-

Aliquot into light-protected (amber) tubes to prevent photobleaching.

Protocol B: Live Cell Imaging of Lysosomal Accumulation

Target Audience: Researchers studying autophagy, lysosomal volume, or drug-drug interactions.

Materials:

-

Adherent cells (e.g., HeLa, MCF-7, HEK293) on glass-bottom dishes.

-

Fluorescence Microscope (DAPI/BFP filter set).

-

Reagents: 7-MQ Stock (50 mM), Hoechst 33342 (Nuclear counterstain).

Workflow:

-

Seeding: Plate cells at 60-70% confluency 24 hours prior to the experiment.

-

Dosing:

-

Dilute 7-MQ Stock to 50 µM in pre-warmed culture media (serum-free preferred to reduce protein binding).

-

Optional: Add Hoechst 33342 (1 µg/mL) for nuclear colocalization.

-

-

Incubation: Incubate cells for 30–60 minutes at 37°C / 5% CO₂.

-

Note: Longer incubation (>2 hrs) may cause lysosomal swelling (vacuolization) due to osmotic pressure from the trapped base.

-

-

Washing:

-

Aspirate media.

-

Wash 3x with warm HBSS or PBS (pH 7.4).

-

Critical: Keep cells in HBSS for imaging. Do not fix cells (fixation dissipates the pH gradient, causing probe leakage).

-

-

Imaging:

-

Channel 1 (7-MQ): Excitation 340 nm / Emission 420 nm (Blue).

-

Channel 2 (Nucleus): Standard DAPI settings.

-

Observation: Look for punctate cytoplasmic staining (lysosomes) excluding the nucleus.

-

Figure 2: Step-by-step workflow for live-cell lysosomal imaging using 7-Methoxyquinoline.

Protocol C: Cytotoxicity Screening (Safety Profiling)

Rationale: Before using 7-MQ as a probe, its non-toxic window must be established for the specific cell line.

-

Seed: 5,000 cells/well in a 96-well plate.

-

Treat: Apply serial dilutions of 7-MQ (0, 10, 50, 100, 500 µM) for 24 hours.

-

Readout: Perform MTT or CCK-8 assay.

-

Analysis: Calculate IC50. Typically, 7-MQ is well-tolerated up to 100 µM for short exposures (<4 hours).

Data Analysis & Interpretation

When analyzing the fluorescence data, use the following criteria to validate the signal specificity:

| Observation | Interpretation | Mechanistic Cause |

| Punctate Blue Signal | Specific Lysosomal Trapping | 7-MQH+ accumulation in acidic vesicles. |

| Diffuse Cytoplasmic Signal | Lysosomal Leakage / pH Neutralization | Loss of pH gradient or lysosomal membrane permeabilization (LMP). |

| Nuclear Signal | Non-specific Binding | DNA intercalation (rare with 7-MQ, common with other quinolines). |

| Signal Loss with NH₄Cl | Validation of Mechanism | NH₄Cl neutralizes lysosomal pH, releasing the trapped probe. |

Validation Control: To prove the signal is pH-dependent, treat stained cells with 50 µM Chloroquine or 10 mM NH₄Cl . The punctate 7-MQ fluorescence should disappear within minutes as the lysosomal pH rises.

References

-

Kaufmann, A. M., & Krise, J. P. (2007). Lysosomal sequestration of amine-containing drugs: Analysis and therapeutic implications. Journal of Pharmaceutical Sciences, 96(4), 829–852. Link

-

de Duve, C., et al. (1974). Lysosomotropic agents. Biochemical Pharmacology, 23(18), 2495-2531. Link

-

PubChem. 7-Methoxyquinoline Hydrochloride Compound Summary. National Library of Medicine. Link

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.[1] (General reference for Quinoline fluorescence properties). Link

Disclaimer: This protocol is for research use only. 7-Methoxyquinoline is a chemical reagent, not a drug approved for human therapeutic use. Always consult the Safety Data Sheet (SDS) before handling.

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing 7-Methoxyquinoline Hydrochloride Synthesis

Executive Summary & Strategic Route Selection

The synthesis of 7-Methoxyquinoline Hydrochloride presents a classic organic chemistry dilemma: the choice between raw material availability (Skraup synthesis) and regiochemical purity (Nucleophilic substitution).

For high-yield optimization required in drug development (e.g., antimalarial or kinase inhibitor precursors), Route A (Nucleophilic Substitution) is the superior choice. It eliminates the difficult separation of the 5-methoxy isomer inherent to the Skraup method. However, this guide covers optimization for both routes to accommodate your specific starting material inventory.

Decision Matrix: Selecting Your Protocol

Figure 1: Strategic decision tree for selecting the synthesis pathway based on precursor availability and purity requirements.

Route A: Nucleophilic Substitution (High-Purity Protocol)

Principle: This method utilizes the

Protocol 1: O-Methylation of 7-Hydroxyquinoline

Target Yield: 90-95% | Purity: >99%

-

Deprotonation:

-

Dissolve 7-hydroxyquinoline (1.0 eq) in anhydrous DMF.

-

Cool to 0°C under

atmosphere. -

Add NaH (60% dispersion, 1.2 eq) portion-wise. Critical: Allow

evolution to cease completely (approx. 30-45 mins). Incomplete deprotonation leads to lower yields.

-

-

Alkylation:

-

Add MeI (Iodomethane, 1.1 eq) or Dimethyl Sulfate dropwise at 0°C.

-

Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

-

-

Work-up:

-

Quench with ice water. The product often precipitates as a solid.

-

If oil forms: Extract with EtOAc, wash with brine (

) to remove DMF. -

Dry over

and concentrate.

-

Protocol 2: Methoxylation of 7-Chloroquinoline

Target Yield: 80-90%

-

Reagent Prep: Prepare a 25% wt solution of NaOMe in MeOH.

-

Reaction:

-

Dissolve 7-chloroquinoline in DMF (or use neat MeOH if sealed vessel).

-

Add NaOMe (2.0 eq).

-

Heat to reflux (or 100°C in DMF). Note: Aryl chlorides are sluggish; high temp is required.

-

-

Monitoring: Track disappearance of starting material via TLC (EtOAc/Hex 1:1).

Route B: Skraup Synthesis (Optimization & Troubleshooting)

Context: If you must start from 3-methoxyaniline (m-anisidine) , you will face the "Isomer Problem." The meta-substituent directs cyclization to both the ortho (5-isomer) and para (7-isomer) positions.

Regioselectivity Ratio: Typically 2:1 favoring the 7-isomer due to steric hindrance at the crowded 5-position.

Optimized Skraup Protocol (Modified)

To minimize "tar" formation (polymerization of acrolein) and maximize yield:

-

Reagents: 3-methoxyaniline (1 eq), Glycerol (3 eq), Nitrobenzene (oxidant, 0.5 eq), conc.

. -

The "Moderator" Addition: Add Ferrous Sulfate (

) or Boric Acid . This controls the violence of the reaction. -

Temperature Ramp (Critical):

-

Do not blast to 140°C immediately.

-

Ramp 1: Hold at 100°C for 1 hour (Acrolein formation).

-

Ramp 2: Slowly increase to 140°C for cyclization.

-

-

Isomer Separation:

Hydrochloride Salt Formation (The Final Step)

Converting the free base to the HCl salt improves stability but introduces hygroscopicity issues.

Workflow:

-

Dissolve the free base (7-methoxyquinoline) in Anhydrous Diethyl Ether or Dichloromethane (DCM) .

-

Acid Addition:

-

Option A (Gas): Bubble dry HCl gas through the solution.

-

Option B (Solution - Preferred): Add 4M HCl in Dioxane or TMSCl/MeOH dropwise at 0°C.

-

-

Precipitation: The salt should precipitate immediately as a white/off-white solid.

-

Filtration: Filter under

to avoid moisture absorption. -

Drying: Dry in a vacuum oven at 40°C over

.

Troubleshooting & FAQs

Issue 1: Low Yield in Skraup Reaction

Symptom: Black tar formation, yield <30%. Root Cause: Polymerization of acrolein before it reacts with the aniline. Fix:

-

Dilution: Increase the volume of acid/solvent.

-

Slow Addition: Pre-mix aniline and glycerol; add sulfuric acid dropwise.

-

Oxidant: Switch from Nitrobenzene to Iodine (

) or Sodium m-nitrobenzenesulfonate (water-soluble, easier workup).

Issue 2: Pink/Brown Discoloration of HCl Salt

Symptom: White solid turns pink upon storage. Root Cause: Oxidation of the quinoline ring (formation of quinoline-N-oxides or quinones) triggered by light and moisture. Fix:

-

Store in amber vials.

-

Flush headspace with Argon.

-

Recrystallize from Ethanol/Ether to remove oxidation products.

Issue 3: Cannot Separate 5- and 7-Isomers

Symptom: Single spot on TLC or overlapping HPLC peaks. Fix:

-

Change Solvent: Switch TLC/Column solvent to Toluene/Acetone (9:1) . This often provides better separation factors (

) for quinoline isomers than EtOAc/Hex. -

Crystallization: The 7-methoxy isomer HCl salt often crystallizes more readily than the 5-isomer. Try fractional crystallization from absolute ethanol.

Quantitative Data Summary

| Parameter | Skraup Route (Standard) | Skraup (Optimized) | Nucleophilic Sub. (Route A) |

| Precursor | 3-Methoxyaniline | 3-Methoxyaniline + | 7-Hydroxy/Chloroquinoline |

| Yield (Crude) | 40-50% | 60-70% | 85-95% |

| Regioselectivity | ~60:40 (7:5 mixture) | ~70:30 (7:5 mixture) | >99% (7-isomer) |

| Purification Load | High (Column req.) | High (Column req.) | Low (Recrystallization) |

References

-

Manske, R. H. F., & Kulka, M. (1953).[4] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98.[4]

- Musser, J. H., et al. (1987). Synthesis of 7-methoxyquinoline derivatives via nucleophilic substitution. Journal of Medicinal Chemistry, 30(1), 62-67.

-

CN Patent 111440118A. (2020). New synthesis process of 4-hydroxy-7-methoxyquinoline.[5] (Demonstrates industrial scale-up logic for methoxy-quinolines).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Song, Z., et al. (2025).[6] Optimization of Skraup reaction conditions for substituted quinolines. ResearchGate Preprints. (Context on modern catalyst use).

Sources

Technical Support Center: Troubleshooting the Synthesis of 7-Methoxyquinoline Hydrochloride

Welcome to the technical support center for the synthesis of 7-Methoxyquinoline Hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common side reactions and experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your research.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 7-methoxyquinoline?

The two most prevalent methods for synthesizing the quinoline core of 7-methoxyquinoline are variations of classical named reactions:

-

Skraup Synthesis: This involves the reaction of 3-methoxyaniline with glycerol, an oxidizing agent (such as nitrobenzene or arsenic pentoxide), and sulfuric acid. The glycerol is dehydrated in situ to form acrolein, which then reacts with the aniline derivative.[1][2]

-

Doebner-von Miller Reaction: This is a more general approach where an α,β-unsaturated carbonyl compound (like acrolein or crotonaldehyde) reacts with an aniline derivative in the presence of an acid catalyst.[3][4]

An alternative route involves the methylation of 7-hydroxyquinoline, which avoids the construction of the quinoline ring system and its associated side reactions.

Q2: My reaction mixture is turning into a thick, dark tar. What is causing this and how can I prevent it?

This is a very common issue, particularly in Skraup and Doebner-von Miller syntheses.

Root Cause: The primary culprit is the polymerization of the acrolein intermediate (or other α,β-unsaturated carbonyl compounds) under the harsh acidic and high-temperature conditions of the reaction.[5][6][7]

Troubleshooting Strategies:

-

Temperature Control: The Skraup reaction is notoriously exothermic and can become violent.[1][8][9] It is crucial to control the reaction temperature diligently. Gentle initial heating should be followed by careful management of the exothermic phase.

-

Moderating Agents: The addition of a moderating agent like ferrous sulfate (FeSO₄) can help to control the reaction's vigor by extending it over a longer period, thus preventing localized overheating and reducing charring.[7][9]

-

Efficient Stirring: Good agitation is essential to dissipate heat and prevent the formation of localized hot spots where polymerization can initiate.

-

Biphasic Solvent System (for Doebner-von Miller): To minimize the self-polymerization of the α,β-unsaturated carbonyl compound, consider a two-phase solvent system. This sequesters the carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an aqueous acidic phase, reducing its tendency to polymerize.[6]

Q3: I'm observing the formation of an unexpected isomer along with my 7-methoxyquinoline. Why is this happening?

When starting with 3-methoxyaniline, the electrophilic cyclization step can occur at two different positions on the aromatic ring, leading to the formation of regioisomers.

Root Cause: The cyclization can proceed to either the C2 or C4 position relative to the methoxy group on the aniline ring. This results in the formation of both 7-methoxyquinoline and 5-methoxyquinoline. The ratio of these isomers is influenced by both electronic and steric factors.[10]

Mitigation Strategies:

-

Reaction Conditions Optimization: Systematically varying the acid catalyst (type and concentration), solvent, and temperature can influence the regioselectivity of the cyclization. A Design of Experiments (DoE) approach can be highly effective in finding the optimal conditions to favor the formation of the desired 7-methoxy isomer.

-

Alternative Synthetic Routes: If isomeric contamination remains a significant issue, consider alternative strategies that offer greater regiocontrol, such as those involving precursors where the cyclization is less ambiguous.

Q4: My final product seems to contain a significant amount of a partially hydrogenated impurity. What is this and how can I avoid it?

This impurity is likely a dihydro- or tetrahydroquinoline derivative.

Root Cause: The final step in both the Skraup and Doebner-von Miller syntheses is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[2][6] If the oxidizing agent is not efficient enough, is used in an insufficient quantity, or if the reaction conditions do not favor complete oxidation, these hydrogenated byproducts will be present in the final product.

Preventative Measures:

-

Sufficient Oxidizing Agent: Ensure that the oxidizing agent (e.g., nitrobenzene, arsenic pentoxide) is used in a stoichiometric excess to drive the aromatization to completion.[6]

-

Choice of Oxidant: Some oxidizing agents are more effective than others. While nitrobenzene is common, other reagents can be explored if incomplete oxidation is a persistent issue.

Q5: I suspect the methoxy group is being cleaved during the reaction. Is this possible and how can I prevent it?

Yes, demethylation is a potential side reaction under the strongly acidic conditions of the synthesis.

Root Cause: The ether linkage of the methoxy group can be susceptible to cleavage by strong acids, particularly at elevated temperatures, leading to the formation of 7-hydroxyquinoline.

Troubleshooting Steps:

-

Milder Acid Catalysts: Explore the use of milder Brønsted or Lewis acids to see if the reaction can proceed without causing significant demethylation.

-

Temperature Control: Avoid excessive heating, as this will accelerate the rate of demethylation.

-

Protecting Groups: In some cases, it may be necessary to protect the hydroxyl group in a precursor and then deprotect it after the quinoline ring has been formed. However, this adds steps to the synthesis.

II. Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues in 7-Methoxyquinoline Hydrochloride synthesis.

Caption: A logical workflow for troubleshooting common synthesis issues.

III. Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of 7-Methoxyquinoline

This protocol incorporates a moderating agent to control the exothermic reaction.

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel.

-

Charge Reactants: To the flask, add 3-methoxyaniline (1.0 eq), glycerol (3.0 eq), and ferrous sulfate heptahydrate (0.1 eq).

-